1-(4-Iodophenyl)-2,3-dihydro-1H-indole physical and chemical properties
1-(4-Iodophenyl)-2,3-dihydro-1H-indole physical and chemical properties
1-(4-Iodophenyl)-2,3-dihydro-1H-indole: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Applications
Executive Overview
As modern materials science and medicinal chemistry advance, the demand for highly tunable, bifunctional molecular building blocks has surged. 1-(4-Iodophenyl)-2,3-dihydro-1H-indole (commonly referred to as N-(4-iodophenyl)indoline) represents a critical intermediate bridging organic synthesis and optoelectronics.
Structurally, this molecule combines a rigidified, electron-rich 2,3-dihydro-1H-indole (indoline) core with a highly reactive 4-iodophenyl moiety. As a Senior Application Scientist, I frequently utilize this compound because it offers a dual advantage: the indoline nitrogen acts as a potent electron donor with restricted rotational freedom, while the carbon-iodine (C–I) bond serves as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions[1][2]. This guide details the physicochemical properties, mechanistic synthesis, and application workflows of this vital intermediate.
Physicochemical Profiling
Understanding the physical and chemical properties of 1-(4-iodophenyl)indoline is essential for optimizing reaction conditions and predicting its behavior in downstream applications. The rigid 5-membered ring of the indoline core locks the nitrogen lone pair into optimal conjugation with the N-aryl ring, a feature that significantly alters its electronic profile compared to acyclic diphenylamines[3][4].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Scientific Rationale |
| Chemical Formula | C₁₄H₁₂IN | Core composition defining its molecular weight and reactivity. |
| Molecular Weight | 321.16 g/mol | Standard mass for stoichiometric calculations. |
| Appearance | Pale yellow to off-white solid | Coloration arises from the extended conjugation of the N-aryl system. |
| Topological Polar Surface Area (TPSA) | ~3.24 Ų | Extremely low TPSA indicates high lipophilicity, typical for tertiary arylamines. |
| Calculated LogP | ~4.5 | Highly hydrophobic; requires non-polar or moderately polar solvents (e.g., Toluene, THF) for reactions. |
| C–I Bond Dissociation Energy | ~65 kcal/mol | Significantly lower than C–Br (~81 kcal/mol), ensuring rapid oxidative addition by Pd(0) catalysts[5]. |
| HOMO Level (Predicted) | -5.2 to -5.5 eV | The indoline core raises the Highest Occupied Molecular Orbital (HOMO), making it an excellent hole-transporting moiety[3]. |
Synthetic Strategy & Mechanistic Rationale
The most efficient route to synthesize 1-(4-iodophenyl)indoline is via a Buchwald-Hartwig Amination between indoline and 1,4-diiodobenzene.
Causality in Reaction Design: Why choose 1,4-diiodobenzene over 1-bromo-4-iodobenzene? While desymmetrization is possible with bromo-iodo compounds, using an excess of the cheaper 1,4-diiodobenzene (typically 3 to 5 equivalents) statistically favors mono-amination and suppresses the formation of the unwanted bis-indoline adduct. Furthermore, the C–I bond undergoes oxidative addition with Pd(0) much faster than C–Br, allowing the reaction to proceed at milder temperatures (80°C)[1][2]. We employ Pd₂(dba)₃ as the precatalyst and dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand. The large bite angle of dppf forces the intermediate palladium complex into a geometry that dramatically accelerates the final reductive elimination step, forming the C–N bond[5].
Pd-catalyzed Buchwald-Hartwig synthesis of 1-(4-iodophenyl)indoline.
Advanced Applications in Optoelectronics
In the realm of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), charge mobility is paramount. 1-(4-Iodophenyl)indoline is a premier building block for synthesizing Hole Transport Materials (HTMs)[3][6].
The Logic of the Indoline Core: When a hole (positive charge) is injected into an organic molecule, the molecule oxidizes to a radical cation, causing structural reorganization. According to Marcus Theory, a high reorganization energy ( λ ) impedes charge mobility. Acyclic amines (like diphenylamine) undergo significant bond rotation upon oxidation. In contrast, the fused 5-membered ring of the indoline core restricts N–C bond rotation. This structural rigidity minimizes reorganization energy, thereby maximizing hole mobility[4]. The iodo group allows researchers to easily attach this optimized indoline core to various conjugated backbones (e.g., spirobifluorene, carbazole) via Suzuki-Miyaura or Stille cross-couplings[6][7].
Mechanistic logic for utilizing the indoline core in high-mobility hole transport materials.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm success before proceeding to downstream steps.
Workflow A: Synthesis of 1-(4-Iodophenyl)indoline
Objective: Selectively mono-arylate indoline while preserving the C–I bond for future couplings.
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Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (30.0 mmol, 3.0 eq), indoline (10.0 mmol, 1.0 eq), and sodium tert-butoxide (12.0 mmol, 1.2 eq).
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Catalyst Loading: Add Pd₂(dba)₃ (0.2 mmol, 2 mol%) and dppf (0.4 mmol, 4 mol%). Causality note: The 1:2 ratio of Pd to ligand ensures complete formation of the active L₂Pd(0) species.
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Solvent & Degassing: Inject 50 mL of anhydrous toluene. Degas the mixture via argon sparging for 15 minutes. Crucial Step: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.
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Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
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Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via silica gel column chromatography (using 100% hexanes to elute the excess 1,4-diiodobenzene, then 5% EtOAc in hexanes for the product).
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Validation Checkpoint:
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LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 322.
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¹H NMR (CDCl₃): Verify the intact indoline core by identifying the characteristic triplet-like signals of the aliphatic CH₂ protons at ~3.10 ppm and ~3.95 ppm.
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Workflow B: Downstream Suzuki-Miyaura Coupling (HTM Synthesis)
Objective: Utilize the synthesized 1-(4-iodophenyl)indoline to build an extended conjugated system[2][7].
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Setup: Combine 1-(4-iodophenyl)indoline (5.0 mmol, 1.0 eq), 9-phenyl-9H-carbazol-3-ylboronic acid (5.5 mmol, 1.1 eq), and K₂CO₃ (15.0 mmol, 3.0 eq) in a round-bottom flask.
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Catalysis: Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%).
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Solvent System: Add a degassed mixture of THF/H₂O (4:1 v/v, 25 mL). Causality note: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
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Reaction: Reflux at 75°C for 8 hours.
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Validation Checkpoint: The disappearance of the starting iodide on TLC and the emergence of a highly fluorescent spot under 365 nm UV light confirms the successful extension of the conjugated π -system.
Conclusion
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is far more than a simple chemical intermediate; it is a meticulously designed molecular tool. By leveraging the differential reactivity of its functional groups and the unique electronic properties of the indoline core, researchers can construct highly sophisticated architectures for next-generation pharmaceuticals and optoelectronic devices.
References
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ACS Publications. Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. Retrieved from:[Link][7]
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ACS Publications (Energy & Fuels). D–A–D- and A–A–D-Type Cyanopyridone Derivatives as a New Class of Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from: [Link][3]
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ACS Publications (Accounts of Materials Research). Spiro Compounds for Organic Light-Emitting Diodes. Retrieved from: [Link][6]
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ACS Publications (The Journal of Physical Chemistry A). Molecular Engineering of Tetraphenylbenzidine-Based Hole Transport Material for Perovskite Solar Cell. Retrieved from:[Link][4]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from: [Link][2]
